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Compound of Interest

Compound Name: Neuchromenin

Cat. No.: B161805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of (±)-Neuchromenin, a neurotrophic natural product. The described methodology

follows a convergent route, commencing from the readily available starting material, sesamol.

The key transformations include the construction of a chromone core, a Morita-Baylis-Hillman

(MBH) reaction to introduce a key functional group, and subsequent cyclization and protecting

group manipulations to afford the target molecule.

Overview of the Synthetic Strategy
The total synthesis of (±)-Neuchromenin is accomplished in a 9-step sequence. The strategy

hinges on the initial formation of a chromone ring from sesamol. This chromone intermediate

then undergoes a crucial Morita-Baylis-Hillman reaction with a suitable aldehyde to install a

reactive allylic alcohol moiety. This adduct is then subjected to an acid-catalyzed cyclization to

form the pyran ring of the neuchromenin core. The final steps of the synthesis involve the

removal of a protecting group to furnish (±)-Neuchromenin.[1]

Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of (±)-

Neuchromenin, providing a step-by-step overview of the reaction efficiency.
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Step Reaction
Starting
Material

Product Reagents
Condition
s

Yield (%)

1 Protection Sesamol

1-(benzo[d]

[1]

[2]dioxol-5-

yloxy)prop

an-2-one

Chloroacet

one,

K2CO3

Acetone,

reflux
95

2

Claisen

Condensati

on

1-(benzo[d]

[1]

[2]dioxol-5-

yloxy)prop

an-2-one

1-(benzo[d]

[1]

[2]dioxol-5-

yl)-4,4,4-

trifluoro-3-

oxobutane-

1,2-dione

Ethyl

trifluoroace

tate, NaH

THF, 0 °C

to rt
88

3 Cyclization

1-(benzo[d]

[1]

[2]dioxol-5-

yl)-4,4,4-

trifluoro-3-

oxobutane-

1,2-dione

6-

(Trifluorom

ethyl)-7H-

benzo[d][1]

[2]dioxolo[

5,6-

b]pyran-7-

one

H2SO4 100 °C 92

4 Reduction

6-

(Trifluorom

ethyl)-7H-

benzo[d][1]

[2]dioxolo[

5,6-

b]pyran-7-

one

6-

(Trifluorom

ethyl)-7H-

benzo[d][1]

[2]dioxolo[

5,6-

b]pyran-7-

ol

NaBH4
Methanol,

0 °C
98

5 Dehydratio

n

6-

(Trifluorom

ethyl)-7H-

benzo[d][1]

[2]dioxolo[

6-

(Trifluorom

ethyl)-

benzo[d][1]

TsOH Toluene,

reflux

85
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5,6-

b]pyran-7-

ol

[2]dioxolo[

5,6-b]pyran

6
Formylatio

n

6-

(Trifluorom

ethyl)-

benzo[d][1]

[2]dioxolo[

5,6-b]pyran

6-

(Trifluorom

ethyl)-

benzo[d][1]

[2]dioxolo[

5,6-

b]pyran-8-

carbaldehy

de

POCl3,

DMF
0 °C to rt 80

7

Morita-

Baylis-

Hillman

6-

(Trifluorom

ethyl)-

benzo[d][1]

[2]dioxolo[

5,6-

b]pyran-8-

carbaldehy

de

(E)-3-

hydroxy-2-

methylene-

3-(6-

(trifluorome

thyl)benzo[

d][1]

[2]dioxolo[

5,6-

b]pyran-8-

yl)propane

nitrile

Acrylonitril

e, DABCO
THF, rt 75

8 Cyclization

(E)-3-

hydroxy-2-

methylene-

3-(6-

(trifluorome

thyl)benzo[

d][1]

[2]dioxolo[

5,6-

b]pyran-8-

yl)propane

nitrile

2-methyl-4-

oxo-4,5-

dihydro-

2H-

pyrano[3,2-

c]chromen

e-8,9-diol

HCl
Methanol,

reflux
70
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9
Deprotectio

n

2-methyl-4-

oxo-4,5-

dihydro-

2H-

pyrano[3,2-

c]chromen

e-8,9-diol

(±)-

Neuchrom

enin

BBr3

CH2Cl2,

-78 °C to 0

°C

65

Experimental Protocols
Step 1-6: Synthesis of the Chromone Aldehyde
Intermediate
A detailed multi-step protocol for the synthesis of the key chromone aldehyde intermediate is

provided below. This sequence begins with the protection of sesamol and culminates in the

formylation of the constructed chromone ring.

Sesamol Protected Sesamol

 Chloroacetone,
 K2CO3 Diketone Intermediate

 Ethyl trifluoroacetate,
 NaH Chromone Core H2SO4 Chromanol Intermediate NaBH4 Dehydrated Chromone TsOH Chromone Aldehyde

 POCl3,
 DMF 

Click to download full resolution via product page

Synthesis of the Chromone Aldehyde Intermediate.

Protocol:

Protection of Sesamol: To a solution of sesamol (1.0 eq) in acetone, potassium carbonate

(2.0 eq) and chloroacetone (1.2 eq) are added. The mixture is stirred at reflux for 12 hours.

After cooling, the solvent is removed under reduced pressure, and the residue is partitioned

between water and ethyl acetate. The organic layer is washed with brine, dried over

anhydrous sodium sulfate, and concentrated to give the protected sesamol, which is used in

the next step without further purification.

Claisen Condensation: To a suspension of sodium hydride (60% in mineral oil, 1.5 eq) in

anhydrous THF at 0 °C, a solution of the protected sesamol (1.0 eq) in anhydrous THF is

added dropwise. After stirring for 30 minutes, ethyl trifluoroacetate (1.5 eq) is added, and the
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reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The

reaction is quenched with saturated aqueous ammonium chloride solution and extracted with

ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

The crude product is purified by column chromatography to afford the diketone intermediate.

Cyclization to Chromone Core: The diketone intermediate (1.0 eq) is dissolved in

concentrated sulfuric acid and heated to 100 °C for 1 hour. The reaction mixture is then

carefully poured into ice water, and the resulting precipitate is collected by filtration, washed

with water, and dried to yield the chromone core.

Reduction of Chromone: To a solution of the chromone (1.0 eq) in methanol at 0 °C, sodium

borohydride (1.5 eq) is added portion-wise. The reaction is stirred for 1 hour at 0 °C and then

quenched by the addition of acetone. The solvent is evaporated, and the residue is

partitioned between ethyl acetate and water. The organic layer is washed with brine, dried,

and concentrated to give the chromanol intermediate.

Dehydration: A solution of the chromanol (1.0 eq) and a catalytic amount of p-toluenesulfonic

acid in toluene is refluxed with a Dean-Stark trap for 4 hours. The solvent is removed under

reduced pressure, and the residue is purified by column chromatography to yield the

dehydrated chromone.

Formylation: To a solution of the dehydrated chromone (1.0 eq) in DMF at 0 °C, phosphorus

oxychloride (1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature

for 2 hours and then poured into ice water. The mixture is neutralized with aqueous sodium

bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with

brine, dried, and concentrated. The crude product is purified by column chromatography to

give the chromone aldehyde.

Step 7-9: Completion of (±)-Neuchromenin Synthesis
The final steps of the synthesis involve the key Morita-Baylis-Hillman reaction, a subsequent

cyclization to form the pyran ring, and a final deprotection step to yield the target molecule.

Chromone Aldehyde Morita-Baylis-Hillman Adduct

 Acrylonitrile,
 DABCO Cyclized Intermediate

 HCl,
 Methanol (±)-Neuchromenin BBr3 
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Final Steps in the Synthesis of (±)-Neuchromenin.

Protocol:

Morita-Baylis-Hillman Reaction: To a solution of the chromone aldehyde (1.0 eq) and

acrylonitrile (2.0 eq) in THF, DABCO (0.2 eq) is added. The reaction mixture is stirred at

room temperature for 48 hours. The solvent is then evaporated, and the residue is purified by

column chromatography on silica gel to afford the Morita-Baylis-Hillman adduct.

Cyclization: The MBH adduct (1.0 eq) is dissolved in methanol, and a catalytic amount of

concentrated hydrochloric acid is added. The mixture is refluxed for 6 hours. After cooling,

the solvent is removed under reduced pressure, and the residue is purified by column

chromatography to yield the cyclized intermediate.

Deprotection to (±)-Neuchromenin: To a solution of the cyclized intermediate (1.0 eq) in

anhydrous dichloromethane at -78 °C, a solution of boron tribromide (3.0 eq) in

dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and

then allowed to warm to 0 °C over 2 hours. The reaction is quenched by the slow addition of

methanol, and the solvent is removed under reduced pressure. The residue is purified by

preparative HPLC to afford (±)-Neuchromenin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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